molecular formula C16H9Br3N6O3S B464999 (4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

(4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

Cat. No.: B464999
M. Wt: 605.1g/mol
InChI Key: DMLNDCCPOCTOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a tribromophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves multiple steps. The starting materials often include 4-nitrophenylhydrazine and 2,4,6-tribromobenzaldehyde. The reaction conditions usually require a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete reaction. The intermediate products are then subjected to further reactions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
  • (4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIFLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

Uniqueness

The uniqueness of (4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE lies in its tribromophenyl group, which imparts distinct chemical and biological properties compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C16H9Br3N6O3S

Molecular Weight

605.1g/mol

IUPAC Name

5-(4-nitrophenyl)-3-oxo-4-[(2,4,6-tribromophenyl)diazenyl]-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C16H9Br3N6O3S/c17-8-5-10(18)13(11(19)6-8)21-22-14-12(23-24(15(14)26)16(20)29)7-1-3-9(4-2-7)25(27)28/h1-6,23H,(H2,20,29)

InChI Key

DMLNDCCPOCTOBP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C(=O)N(N2)C(=S)N)N=NC3=C(C=C(C=C3Br)Br)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)N(N2)C(=S)N)N=NC3=C(C=C(C=C3Br)Br)Br)[N+](=O)[O-]

Origin of Product

United States

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